molecular formula C6H7N3O4S B2631428 N-(5-nitropyridin-2-yl)methanesulfonamide CAS No. 170793-53-0

N-(5-nitropyridin-2-yl)methanesulfonamide

Cat. No. B2631428
Key on ui cas rn: 170793-53-0
M. Wt: 217.2
InChI Key: MMGZKRNIRWBBGU-UHFFFAOYSA-N
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Patent
US05668157

Procedure details

A stirred suspension of the product from Step 1 (2.43 g, 8.22 mmol) in MeOH (100 ml) was treated dropwise with 9.2 ml of IN NaOH and kept at 24° C. for 45 minutes. It was then filtered and the filtrate was concentrated to remove methanol. A solution of the residue in water (75 ml) was acidified (PH 2) with IN Hcl (8 ml). The precipitate was collected by filtration, washed with water, dried and recrystallized from MeOH to give 1.19 g of the titled product, mp 217°-219.5° C.
Name
product
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5](S(C)(=O)=O)[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1)(=[O:4])=[O:3]>CO.[OH-].[Na+]>[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1)(=[O:3])=[O:4] |f:2.3|

Inputs

Step One
Name
product
Quantity
2.43 g
Type
reactant
Smiles
CS(=O)(=O)N(C1=NC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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